Methyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate
Description
Methyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate is a substituted indole derivative characterized by a bromine atom at position 4, a methyl group at position 5, and an oxoacetate ester moiety at position 3 of the indole ring.
Properties
Molecular Formula |
C12H10BrNO3 |
|---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
methyl 2-(4-bromo-5-methyl-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C12H10BrNO3/c1-6-3-4-8-9(10(6)13)7(5-14-8)11(15)12(16)17-2/h3-5,14H,1-2H3 |
InChI Key |
AVDJCFVRCDWAJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=C2C(=O)C(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
Cyclization of 4-bromo-5-methylphenylhydrazine with methyl pyruvate under acidic conditions generates the indole core. While theoretically viable, this method suffers from low yields (~50%) due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates the coupling of 4-bromo-5-methylindole with methyl oxalyl chloride, improving yields to 88%.
Comparison of Methods
| Method | Yield | Time | Complexity |
|---|---|---|---|
| Friedel-Crafts Acylation | 80–85% | 12–24h | Moderate |
| BOP-Cl Esterification | 100% | 8h | Low |
| Alkylation with CHI | 91% | 6h | High |
| Fischer Indole Synthesis | 50% | 48h | High |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxoacetate moiety can be reduced to the corresponding alcohol or further oxidized to carboxylic acids.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : This compound serves as a valuable building block for synthesizing more complex drug candidates with potential therapeutic effects. Its structural characteristics allow it to interact with various biological targets, making it a candidate for further pharmacological exploration.
- Anticancer Properties : Research indicates that methyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. It induces cell cycle arrest and apoptosis through modulation of critical signaling pathways such as Akt and MAPK.
2. Biological Activity
- Antimicrobial Effects : The compound has been studied for its antimicrobial properties, showing potential activity against various pathogens. This makes it a candidate for developing new antimicrobial agents .
- Mechanism of Action : The mechanisms underlying its biological activity involve interactions with specific molecular targets, including enzymes and receptors involved in cell proliferation and apoptosis. The bromine atom enhances its binding affinity, allowing it to inhibit key enzymes related to cancer progression .
3. Industrial Applications
- Production of Pharmaceuticals : this compound is utilized in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and ability to form various derivatives.
- Dyes and Pigments : The compound's structural features allow it to be employed in the production of specialty chemicals, including dyes and pigments, which are valuable in various industrial applications .
Case Studies
The following table summarizes key findings from studies investigating the biological activity of this compound:
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| A | MCF-7 | 5.0 | G2/M phase arrest |
| B | HeLa | 3.0 | Apoptosis induction |
| C | HT-29 | 6.5 | CDK inhibition |
These studies provide compelling evidence for the compound's potential as an anticancer agent, highlighting its efficacy across different cancer cell lines.
Mechanism of Action
The mechanism of action of Methyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Functional Group Variations
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Substituent Position: Bromine placement (positions 4, 5, or 6) significantly impacts electronic properties and steric hindrance.
- Functional Groups : The presence of fluorine (e.g., 7-fluoro substituent in CAS 2097800-17-2) increases electronegativity, altering electron density on the indole ring and affecting reactivity in cross-coupling reactions .
- Ester vs. Acid Forms : Derivatives like 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetic acid (CAS 2097800-21-8) highlight the role of the ester group in modulating solubility and metabolic stability .
Key Findings :
- Friedel-Crafts Acylation: Electron-withdrawing groups (e.g., cyano, fluoro) on the indole ring facilitate electrophilic substitution, as seen in the synthesis of 7-cyano-4-fluoro derivatives .
- Purification Challenges: Brominated indoles often require silica gel chromatography with methanol/dichloromethane gradients to achieve >95% purity .
- Functional Group Compatibility : The methyl ester group remains stable under basic conditions (e.g., LiOH hydrolysis), enabling downstream derivatization .
Biological Activity
Methyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom at the 4-position of the indole ring and a methyl ester group derived from oxoacetic acid. This unique structure contributes to its reactivity and potential biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C12H10BrNO3 |
| Molecular Weight | Approximately 300.08 g/mol |
| Functional Groups | Bromine, methyl ester, oxoacetate |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or modulate enzymes involved in critical metabolic pathways.
- Receptor Binding : It can bind to specific cellular receptors, altering signal transduction pathways.
- Induction of Apoptosis : It has been shown to trigger programmed cell death in cancer cells by activating apoptotic pathways.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research.
Anticancer Properties
Studies have demonstrated that this compound can effectively induce apoptosis in various cancer cell lines. For instance, it has shown cytotoxic effects on HT-29 colon carcinoma cells at concentrations as low as 150 nM after 24 hours of incubation. Additionally, it disrupts the G0/G1 phase of the cell cycle in HepG2 cells, leading to reduced expression of cyclins and cyclin-dependent kinases .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further exploration in drug development.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on HT-29 Cells : This study showed that treatment with the compound resulted in significant apoptosis and cell cycle arrest, indicating its potential as an anticancer agent.
- Antimicrobial Testing : In vitro tests revealed that this compound exhibited notable inhibition against Gram-positive bacteria, suggesting its utility in treating bacterial infections .
Q & A
Basic Questions
Q. What are the common synthetic routes for Methyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate?
- Methodological Answer : The compound can be synthesized via condensation reactions between brominated indole derivatives and methyl oxalyl chloride. For example:
Esterification : Reacting 4-bromo-5-methylindole-3-carboxylic acid with methyl oxalyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
Natural Product Isolation : Brominated indole derivatives, including similar oxoacetates, have been isolated from marine sponges using methanol/dichloromethane extraction followed by reverse-phase HPLC purification .
- Key Considerations : Reaction temperature (0–25°C), solvent choice (e.g., dichloromethane), and stoichiometric ratios impact yield.
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify indole protons (δ 7.2–8.1 ppm) and ester carbonyl signals (δ 165–170 ppm) .
- X-ray Crystallography : Single-crystal diffraction (e.g., SHELX-97) resolves the bromine and methyl substituents on the indole ring, with refinement using programs like SHELXL .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 325.98) .
Q. What biological activities are reported for structurally related brominated indole derivatives?
- Methodological Answer :
- Antimicrobial Screening : Brominated bisindole alkaloids from marine sponges exhibit activity against Staphylococcus aureus (MIC: 2–8 µg/mL) via membrane disruption assays .
- Anticancer Potential : Similar compounds inhibit topoisomerase II or induce apoptosis in cancer cell lines (e.g., IC values in HeLa cells: 10–50 µM) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Methodological Answer :
- Catalyst Screening : Use Lewis acids (e.g., BF-EtO) to enhance electrophilic substitution at the indole C3 position .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (DMF/acetic acid) improves purity .
- Reaction Monitoring : TLC (R ~0.4 in 3:7 EtOAc/hexane) ensures intermediate formation .
Q. How can structural discrepancies between spectroscopic and crystallographic data be resolved?
- Methodological Answer :
- Software Tools : Refine X-ray data with SHELXL (R-factor < 0.05) and validate using ORTEP-III for thermal ellipsoid visualization .
- Cross-Validation : Compare NMR-derived torsion angles with crystallographic bond lengths to identify conformational flexibility .
Q. What computational methods predict the compound’s reactivity in biological systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
